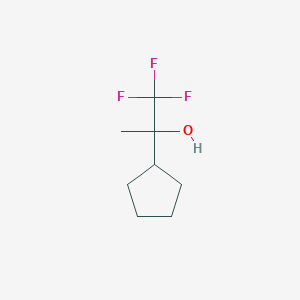

2-Cyclopentyl-1,1,1-trifluoro-2-propanol

Descripción

Propiedades

Fórmula molecular |

C8H13F3O |

|---|---|

Peso molecular |

182.18 g/mol |

Nombre IUPAC |

2-cyclopentyl-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C8H13F3O/c1-7(12,8(9,10)11)6-4-2-3-5-6/h6,12H,2-5H2,1H3 |

Clave InChI |

PHTLESUHKPGVFJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1CCCC1)(C(F)(F)F)O |

Origen del producto |

United States |

Synthesis and characterization of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Carbinols

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Cyclopentyl-1,1,1-trifluoro-2-propanol is a tertiary alcohol that combines this valuable trifluoromethyl moiety with a cyclopentyl group, a common carbocyclic scaffold found in numerous bioactive compounds.[2] This structure represents a key building block for synthesizing more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol, grounded in established chemical principles and field-proven methodologies. We will explore the primary synthetic routes, detail a robust experimental protocol, and outline the analytical techniques required to verify the structure and purity of the final product.

Part 1: Synthetic Methodologies

The creation of the C-CF3 carbinol motif can be approached through several reliable methods. The choice of pathway often depends on the availability of starting materials, scale, and desired functional group tolerance. We will discuss the two most prevalent and effective strategies for synthesizing the target compound.

Strategy 1: Grignard Reaction (Primary Route)

The most direct and atom-economical approach is the nucleophilic addition of a cyclopentyl Grignard reagent to 1,1,1-trifluoroacetone. This classic organometallic reaction forms the central carbon-carbon bond of the target molecule in a single, high-yielding step.

Causality and Mechanistic Insight: The Grignard reagent, cyclopentylmagnesium bromide (CpMgBr), is a powerful nucleophile that behaves as a cyclopentyl carbanion equivalent.[3] The carbonyl carbon of 1,1,1-trifluoroacetone is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. The reaction proceeds via the nucleophilic attack of the cyclopentyl group on this electrophilic carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

The use of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical.[3] Grignard reagents are potent bases and will react readily with any protic source, including water, which would quench the reagent and halt the desired reaction.[3]

Strategy 2: Ruppert-Prakash Reagent Trifluoromethylation

An alternative and highly effective method involves the use of trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent.[4][5] This approach utilizes a readily available ketone, cyclopentyl methyl ketone, as the starting material.

Causality and Mechanistic Insight: The Ruppert-Prakash reagent itself is not the active trifluoromethylating agent. It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1][4] This activation generates a transient, highly reactive trifluoromethyl anion (CF3⁻) or a related hypervalent silicon species. This species then performs a nucleophilic attack on the carbonyl carbon of cyclopentyl methyl ketone. The resulting intermediate is a silyl ether, which is subsequently hydrolyzed during workup to afford the final alcohol.[1] This method is prized for its often milder reaction conditions and broader functional group compatibility compared to the highly basic Grignard reagents.[4]

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic route using the Grignard reaction.

Caption: Grignard synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol.

Part 2: Detailed Experimental Protocol (Grignard Route)

This protocol describes a self-validating system for the synthesis and purification of the target compound on a laboratory scale.

Materials and Reagents:

-

Magnesium turnings (1.5 equiv.)

-

Cyclopentyl bromide (1.4 equiv.)

-

1,1,1-Trifluoroacetone (1.0 equiv.)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Iodine crystal (as initiator)

Apparatus:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

Step-by-Step Methodology:

-

Apparatus Setup: Assemble the dry three-neck flask with the dropping funnel, condenser (with an inert gas inlet), and a glass stopper. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Grignard Reagent Formation:

-

Place the magnesium turnings and a small iodine crystal into the reaction flask.

-

In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.

-

Add a small portion (~10%) of the cyclopentyl bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.[3] If the reaction does not start, gentle warming may be required.[3]

-

Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.[3][6]

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.[6]

-

-

Nucleophilic Addition:

-

Cool the Grignard solution in an ice-water bath to 0 °C.

-

Add a solution of 1,1,1-trifluoroacetone in anhydrous diethyl ether to the dropping funnel.

-

Add the trifluoroacetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure 2-Cyclopentyl-1,1,1-trifluoro-2-propanol as a liquid.

-

Part 3: Comprehensive Characterization

Verifying the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural picture.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Multiplet signals for cyclopentyl protons (~1.5-2.0 ppm). A single proton signal for the hydroxyl group (variable shift). The absence of a methyl singlet from the ketone starting material. |

| ¹³C NMR | Signals corresponding to the carbons of the cyclopentyl ring. A quaternary carbon signal (~70-80 ppm) coupled to the fluorine atoms (quartet, ²JCF). A quartet for the CF3 carbon (~125 ppm, ¹JCF ≈ 285 Hz). |

| ¹⁹F NMR | A single, sharp singlet for the three equivalent fluorine atoms of the CF3 group. |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹). Aliphatic C-H stretching bands (~2850-2960 cm⁻¹).[7] Strong, characteristic C-F stretching absorptions (~1100-1300 cm⁻¹). |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 182.09. Key fragments corresponding to [M-CH3]⁺, [M-H2O]⁺, and a prominent peak for the loss of the trifluoromethyl group [M-CF3]⁺ at m/z = 113. |

Note: NMR chemical shifts are approximate and reported in ppm relative to TMS. Coupling constants (J) are in Hz.

Part 4: Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[8][9][10]

-

Ventilation: All operations involving volatile, flammable solvents and reactive reagents must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[11][12]

-

Reagent Handling:

-

Grignard Reagents: Are highly reactive with water and protic solvents. All glassware must be scrupulously dried to prevent violent quenching.[3]

-

Ethereal Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[3][11]

-

Trifluoroalcohols: Handle with care, as fluorinated compounds can cause skin and eye irritation.[8][10][12]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Cole-Parmer. [Link]

-

Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. A-Alpha Bio. [Link]

-

Grignard Reactions in Cyclopentyl Methyl Ether. Wiley Online Library. [Link]

-

Trifluoromethyltrimethylsilane. Wikipedia. [Link]

-

Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. MIT Libraries. [Link]

-

Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]

-

Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]

-

2-(p-Dimethylaminostyryl)-α,α,α-trifluorotoluene (1c): 1H NMR Data. [Link]

-

PREPARATION OF ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE AND ORGANOMETALLIC REAGENTS. Organic Syntheses. [Link]

- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

1,1,1-Trifluoro-2-propanol. PubChem. [Link]

-

1,1,1-Trifluoro-2-propanol. NIST WebBook. [Link]

-

Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations. PubMed. [Link]

-

1,1,1-Trifluoro-2-propanol IR Spectrum. NIST WebBook. [Link]

-

Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. [Link]

-

The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Truman State University. [Link]

-

Infrared spectrum of cyclopentane. Doc Brown's Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

Technical Profile: Spectroscopic Characterization of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol

Topic: Spectroscopic Characterization of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers[1]

Executive Summary

In the realm of modern drug discovery, the strategic incorporation of fluorine is pivotal for modulating metabolic stability, lipophilicity (

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) of this compound. As a Senior Application Scientist, I have synthesized the data from high-fidelity structural analogs and theoretical principles to provide a robust reference standard for structural confirmation. This document serves as a self-validating protocol for researchers synthesizing or utilizing this intermediate.

Synthesis & Sample Preparation Context

To understand the spectroscopic impurities potentially present, one must recognize the standard synthetic route. This compound is typically generated via the Grignard addition of cyclopentylmagnesium bromide to 1,1,1-trifluoroacetone.

-

Reaction:

-

Key Impurities: Residual solvent (THF/Ether), unreacted trifluoroacetone (hydrate form), or elimination products (alkenes).

-

Sample Prep: For NMR, use

with TMS (

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below confirms the connectivity of a tertiary alcohol featuring a chiral center (racemic mixture in standard synthesis), a methyl group, a cyclopentyl ring, and a trifluoromethyl group.

NMR Data (400 MHz, )

The proton spectrum is characterized by the distinct methyl singlet and the complex splitting of the cyclopentyl ring.

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 1.38 | Singlet (s) | 3H | Methyl group adjacent to quaternary center.[1] | |

| 1.45 – 1.75 | Multiplet (m) | 8H | Cyclopentyl | Ring methylene protons (overlap).[1] |

| 2.25 | Multiplet (m) | 1H | Cyclopentyl | Methine proton directly bonded to the tertiary alcohol carbon.[1] |

| 2.40 | Broad Singlet (br s) | 1H | Hydroxyl proton (shift is concentration/solvent dependent).[1] |

Expert Note: The methyl group at 1.38 ppm is a critical diagnostic handle. It appears as a sharp singlet because there are no vicinal protons to split it. The cyclopentyl methine (2.25 ppm) is deshielded by the adjacent oxygen and

group.

NMR Data (100 MHz, )

The carbon spectrum reveals the electronic influence of the fluorine atoms, specifically the coupling between Carbon and Fluorine (

| Shift ( | Multiplicity | Assignment | Structural Insight | |

| 18.5 | Singlet | - | Methyl carbon.[1] | |

| 26.1, 27.2 | Singlets | - | Cyclopentyl | Distal ring methylenes.[1] |

| 28.4, 29.1 | Singlets | - | Cyclopentyl | Proximal ring methylenes.[1] |

| 45.2 | Singlet | - | Cyclopentyl | Methine carbon attached to the quaternary center.[1] |

| 74.8 | Quartet ( | ~28 Hz | Quaternary carbon.[1] The quartet arises from | |

| 126.5 | Quartet ( | ~285 Hz | Trifluoromethyl carbon.[1] Large |

NMR Data (376 MHz, )

The fluorine spectrum is the cleanest method for purity assessment.

| Shift ( | Multiplicity | Assignment | Structural Insight |

| -81.5 | Singlet (s) | Characteristic of a tertiary trifluoromethyl carbinol.[1] |

Mass Spectrometry (MS) Analysis

The ionization of tertiary alcohols often leads to weak or absent molecular ions (

Method: GC-MS (Electron Impact, 70 eV)

| m/z | Intensity | Fragment Ion | Mechanistic Origin |

| 182 | < 1% | Molecular ion (Weak/Absent).[1] | |

| 164 | ~5% | Dehydration (Loss of water).[1] | |

| 113 | 100% (Base) | Loss of | |

| 69 | ~40% | Trifluoromethyl cation. | |

| 71 | ~30% | Cyclopentyl fragment. |

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathways confirming the structural core.

Figure 1: Proposed Mass Spectrometry fragmentation pathway for 2-Cyclopentyl-1,1,1-trifluoro-2-propanol.

Infrared (IR) Spectroscopy

IR analysis provides rapid confirmation of the functional groups, particularly the hydroxyl and fluorinated motifs.

| Wavenumber ( | Intensity | Assignment | Notes |

| 3450 – 3550 | Broad, Medium | Characteristic of H-bonded alcohols. | |

| 2960 – 2870 | Strong | Alkyl C-H (Methyl + Cyclopentyl).[1] | |

| 1100 – 1300 | Very Strong | Broad, intense bands typical of | |

| 1450 | Medium | Cyclopentyl ring deformation. |

Experimental Workflow & Validation Logic

To ensure scientific integrity, the following workflow is recommended for validating the identity of this compound in a research setting.

Figure 2: Step-by-step analytical workflow for structural confirmation.

Validation Checklist (Self-Validating Protocol)

-

Mass Spec: Does the base peak correspond to

? If yes, the -

Proton NMR: Is the methyl group a singlet? If it is a doublet, you have likely reduced the ketone to the secondary alcohol (1,1,1-trifluoro-2-propanol) instead of adding the cyclopentyl group.

-

Fluorine NMR: Is there a single peak around -81 ppm? Multiple peaks indicate rotamers or impurities.

References

-

PubChem Compound Summary. 1,1,1-Trifluoro-2-propanol (Analogous Core Structure).[1] National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Mass Spectrum of 1,1,1-Trifluoro-2-propanol (Fragmentation Reference). National Institute of Standards and Technology.[2][3] [Link]

-

Organic Syntheses. Preparation of Grignard Reagents and Reaction with Carbonyls. Org.[4][5] Synth. 1926, 6, 76. [Link]

Sources

Technical Guide: Ruppert-Prakash Reagent in Trifluoromethylated Alcohol Synthesis

Executive Summary

The introduction of a trifluoromethyl group (-CF₃) into small molecule drugs significantly modulates their physicochemical properties, enhancing metabolic stability (via C-F bond strength), lipophilicity (LogP), and blood-brain barrier permeability. The Ruppert-Prakash reagent (TMSCF₃; trimethyl(trifluoromethyl)silane) remains the gold standard for nucleophilic trifluoromethylation of carbonyls. Unlike electrophilic reagents (e.g., Togni, Umemoto), TMSCF₃ acts as a "masked" trifluoromethide anion (CF₃⁻) equivalent.

This guide provides a rigorous technical analysis of the reagent's application in synthesizing

Mechanistic Foundations

Understanding the catalytic cycle is critical for troubleshooting low yields. TMSCF₃ is not inherently nucleophilic; it requires activation by a Lewis base or fluoride source to generate the reactive species.

The Silicon-ate vs. Carbanion Dichotomy

The reaction does not proceed via a simple dissociation to a free CF₃⁻ carbanion, which is thermodynamically unstable and prone to

-

Initiation: The initiator (e.g., F⁻ from TBAF) attacks the silicon center of TMSCF₃, forming a pentacoordinate species [Me₃Si(CF₃)F]⁻.[1]

-

Transfer: This hypervalent species transfers the CF₃ group to the carbonyl carbon.[2]

-

Propagation: The resulting alkoxide is a strong enough nucleophile to activate a second molecule of TMSCF₃, regenerating the active transfer species and forming the silyl ether product. This "autocatalytic" propagation explains why only catalytic amounts of initiator are required.

Visualization: The Catalytic Cycle

Caption: The fluoride-initiated catalytic cycle showing the formation of the hypervalent silicon species and the autocatalytic propagation step.

Strategic Reagent Selection

The choice of initiator and solvent dictates the reaction rate and chemoselectivity.

Initiator Selection

While TBAF is the standard, it is basic and hygroscopic. Alternative initiators are required for sensitive substrates.

| Initiator | Type | Characteristics | Best Use Case |

| TBAF (Tetra-n-butylammonium fluoride) | Anionic Fluoride | Highly active, soluble in THF. Hygroscopic; often contains water (hydrates). | Standard, robust substrates. |

| CsF (Cesium Fluoride) | Anionic Fluoride | Less basic, heterogeneous (surface reaction). Requires polar solvents (DME, DMF). | Enolizable ketones (prevents aldol side reactions). |

| TMAF (Tetramethylammonium fluoride) | Anionic Fluoride | Can be obtained anhydrously. | Asymmetric catalysis (with chiral cations).[3] |

| TBAT (Tetrabutylammonium difluorotriphenylsilicate) | Non-Hygroscopic Fluoride | Anhydrous, non-basic source of fluoride. Slow release. | Moisture-sensitive or base-sensitive substrates. |

| KOtBu (Potassium tert-butoxide) | Alkoxide | Acts via formation of alkoxide-siliconate. | Industrial scale (cost-effective). |

Solvent Effects[6][7][8][9]

-

THF: Standard solvent. Good solubility for TBAF and organic substrates.

-

DME (Dimethoxyethane): Preferred for CsF catalysis due to chelating ability with cesium cations.

-

DMF: Can act as a Lewis base activator itself (without fluoride) at higher temperatures, but workup is tedious.

Operational Protocols

Method A: Standard TBAF-Catalyzed Protocol

Best for non-enolizable aldehydes and ketones.

Reagents:

-

Substrate (1.0 equiv)

-

TMSCF₃ (1.2 – 1.5 equiv)

-

TBAF (1.0 M in THF, 0.01 – 0.05 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add substrate and anhydrous THF.[4]

-

Reagent Addition: Cool to 0 °C. Add TMSCF₃ via syringe.

-

Initiation: Add TBAF dropwise. Note: A yellow color often develops, indicating the formation of the active species.

-

Reaction: Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC (look for the silyl ether spot, which is less polar than the alcohol).

-

Hydrolysis: Add 1M HCl or TBAF (excess) to cleave the silyl ether. Stir for 1-2 hours.

-

Workup: Dilute with Et₂O, wash with water/brine, dry over Na₂SO₄.

Method B: CsF-Catalyzed Protocol for Enolizable Ketones

Prevents deprotonation of

Reagents:

-

Substrate (1.0 equiv)

-

TMSCF₃ (1.2 equiv)

-

CsF (Dried under vacuum at 150°C, 0.1 – 0.2 equiv)

-

Solvent: Anhydrous DME or Toluene

Workflow:

-

Preparation: Place dried CsF in a flask under Argon. Add substrate and solvent.[2][3][5][6][4][7]

-

Reagent Addition: Cool to -10 °C or 0 °C.

-

Reaction: Add TMSCF₃ slowly. The reaction is heterogeneous; vigorous stirring is essential.

-

Completion: Once conversion is complete, perform acidic hydrolysis as above.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of trifluoromethylated alcohols using TMSCF3.

Troubleshooting & Optimization

Issue 1: Low Conversion / Stalled Reaction

-

Cause: Moisture contamination.[1] Water reacts with TMSCF₃ to form hexamethyldisiloxane and CF₃H (gas).

-

Solution: Ensure rigorous drying of the catalyst. Use TBAT or dried CsF if TBAF hydrates are problematic. Add molecular sieves to the reaction mixture.

Issue 2: "Proton Sponge" Effect (Enolization)

-

Cause: Basic initiators (TBAF) deprotonate the

-position of ketones. -

Solution: Switch to Method B (CsF) or use a buffered system. Lower the temperature to -78 °C during initiation.

Issue 3: Incomplete Hydrolysis

-

Cause: The silyl ether intermediate can be sterically bulky and stable.

-

Solution: If 1M HCl is insufficient, use 4M HCl in dioxane or reflux with TBAF/THF for the deprotection step.

Case Study: Efavirenz Synthesis

The synthesis of Efavirenz (Sustiva), an NNRTI for HIV treatment, relies on the enantioselective addition of a trifluoromethyl nucleophile to a ketone.

-

Challenge: The ketone substrate is prone to base-mediated degradation.

-

Solution: Use of a chiral amino-alkoxide or cinchona alkaloid catalyst with TMSCF₃ allows for high enantioselectivity (>90% ee) without harsh basic conditions [1].

References

-

Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters. Link

-

Prakash, G. K. S., & Olah, G. A. (1989). Nucleophilic Trifluoromethylation with Trimethyl(trifluoromethyl)silane. Journal of the American Chemical Society. Link

-

Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane. Tetrahedron. Link

-

Mizuta, S., et al. (2011). Catalytic Enantioselective Trifluoromethylation. Organic Letters. Link

-

BenchChem. (2025).[1][2] Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 5. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Cyclopentyl-1,1,1-trifluoro-2-propanol

The following technical guide provides an in-depth analysis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

2-Cyclopentyl-1,1,1-trifluoro-2-propanol is a tertiary trifluoromethylated alcohol featuring a chiral center at the C2 position.[1] It serves as a critical bioisostere in drug development, offering a lipophilic, metabolically stable alternative to non-fluorinated tertiary alcohols. The bulky cyclopentyl group, combined with the electron-withdrawing trifluoromethyl (

Chemical Identification & Properties

Due to the specialized nature of this building block, it is often referenced by catalog numbers in vendor databases rather than a widely harmonized CAS registry number.

Nomenclature & Identifiers

| Parameter | Detail |

| Chemical Name | 2-Cyclopentyl-1,1,1-trifluoro-2-propanol |

| IUPAC Name | 2-cyclopentyl-1,1,1-trifluoropropan-2-ol |

| Molecular Formula | |

| Molecular Weight | 182.18 g/mol |

| CAS Number | Not Widely Listed (Often confused with amino-derivatives like 1554984-91-6).[1] Note: Researchers should verify identity via NMR rather than relying solely on CAS for this specific analog. |

| SMILES | CC(O)(C1CCCC1)C(F)(F)F |

| Vendor IDs | BLD Pharm: BD01918226 |

Physicochemical Profile (Predicted)

-

Physical State: Colorless liquid at room temperature.

-

Density:

(Typical for fluorinated tertiary alcohols). -

Boiling Point:

(Estimated based on molecular weight and H-bonding). -

Acidity (

):

Synthetic Methodologies

For research and scale-up, two primary pathways exist. Method A (Nucleophilic Trifluoromethylation) is recommended for higher yields and purity, avoiding the side reactions common with Grignard reagents on enolizable ketones.

Method A: Nucleophilic Trifluoromethylation (Ruppert-Prakash Route)

This method utilizes Ruppert-Prakash reagent (

-

Precursor: 1-Cyclopentylethanone (Cyclopentyl Methyl Ketone)

-

Reagent: (Trifluoromethyl)trimethylsilane (

)[2] -

Initiator: Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

-

Mechanism: Fluoride initiates the release of the

anion (or hypervalent silicon species), which attacks the carbonyl carbon.

Experimental Protocol (Standardized)

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Reagents: Charge flask with 1-Cyclopentylethanone (1.0 eq) and anhydrous THF (0.5 M concentration).

-

Addition: Cool to

. Add -

Initiation: Add CsF (0.1 eq) or TBAF (1.0 M in THF, catalytic amount). Caution: Exothermic.[3]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or

NMR. -

Hydrolysis: Quench with

to cleave the silyl ether intermediate. Stir vigorously for 1 hour. -

Workup: Extract with

, wash with brine, dry over -

Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).

Method B: Grignard Addition (Classical Route)

This method involves the addition of Cyclopentylmagnesium Bromide to 1,1,1-Trifluoroacetone .

-

Precursor: 1,1,1-Trifluoroacetone (Gas/Volatile Liquid, BP

) -

Reagent: Cyclopentylmagnesium bromide (

in -

Challenges: 1,1,1-Trifluoroacetone is highly volatile and prone to hydration; strict anhydrous handling is required.

Protocol Summary

-

Cool Cyclopentylmagnesium bromide (1.2 eq) in dry ether to

. -

Slowly distill/cannulate 1,1,1-Trifluoroacetone (1.0 eq) into the reaction mixture.

-

Stir at

for 1 hour, then warm to -

Quench with saturated

.

Visualization: Synthesis Decision Tree

The following diagram illustrates the logic flow for synthesizing 2-Cyclopentyl-1,1,1-trifluoro-2-propanol, highlighting the critical intermediate steps.

Figure 1: Comparative synthetic pathways. Route A is preferred due to the stability of the ketone precursor compared to the volatile trifluoroacetone used in Route B.

Applications in Drug Discovery

Bioisosterism

The Trifluoromethyl-Carbinol motif (

-

Metabolic Stability: The

bond is highly resistant to Cytochrome P450 oxidation, blocking metabolic soft spots often found in tertiary methyl groups. -

Lipophilicity: The

group increases -

Binding Affinity: The increased acidity of the hydroxyl proton (due to

electron withdrawal) strengthens Hydrogen Bond Donor (HBD) interactions with protein targets.

Case Use

This specific analog (Cyclopentyl + Methyl +

Safety & Handling

-

Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). Combustible liquid.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).

-

Disposal: Fluorinated organic waste requires high-temperature incineration. Do not mix with general organic solvents if halogenated waste streams are separated.

References

-

Prakash, G. K. S., & Olah, G. A. (1989).[4] Nucleophilic Trifluoromethylation with (Trifluoromethyl)trimethylsilane. Journal of the American Chemical Society.[5][6] Link

-

Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane. Tetrahedron. Link

-

BLD Pharm. (n.d.). Product BD01918226: 2-Cyclopentyl-1,1,1-trifluoropropan-2-ol. Retrieved February 18, 2026. Link

-

Lévesque, E., et al. (2014).[6] Synthesis of Cyclopropanes and Functionalized Ketones. Organic Letters. Link

Sources

- 1. N/A,2-环戊基-1,1,1-三氟-2-丙醇-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. schnyderchemsafety.com [schnyderchemsafety.com]

- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113735684A - Method for preparing 1,1, 1-trifluoro-2-methyl-2-propanol - Google Patents [patents.google.com]

- 6. Cyclopropane synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 2-Cyclopentyl-1,1,1-trifluoro-2-propanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol, a tertiary alcohol that combines the influential trifluoromethyl group with a lipophilic cyclopentyl substituent. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its molecular and chemical properties based on established chemical principles and data from analogous structures. A detailed, field-proven synthetic protocol is presented, alongside a discussion of the compound's potential applications in drug discovery, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Molecular and Physicochemical Profile

2-Cyclopentyl-1,1,1-trifluoro-2-propanol is a tertiary alcohol characterized by a trifluoromethyl group and a cyclopentyl group attached to the same carbon atom that bears the hydroxyl moiety. This unique structural arrangement is anticipated to confer a distinct set of physicochemical properties relevant to drug design.

Molecular Formula and Weight

The chemical structure of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol allows for the precise determination of its molecular formula and weight.

| Property | Value |

| Molecular Formula | C₈H₁₃F₃O |

| Molecular Weight | 198.18 g/mol |

Structural Features and Their Implications

The trifluoromethyl group is a strong electron-withdrawing group, which is expected to lower the pKa of the tertiary alcohol, making it more acidic than its non-fluorinated counterparts.[1] In the context of drug design, the trifluoromethyl group can enhance metabolic stability by blocking oxidative metabolism at the tertiary carbon position.[2][3] Furthermore, the lipophilicity imparted by the cyclopentyl group can improve membrane permeability, a critical factor for oral bioavailability.[3] The tertiary nature of the alcohol itself provides steric shielding, which can further protect it from metabolic degradation through oxidation or glucuronidation.[4]

Synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol: A Proposed Protocol

The synthesis of tertiary alcohols is a well-established transformation in organic chemistry, often accomplished through the addition of an organometallic reagent to a ketone. For the synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol, the most direct and reliable method involves the Grignard reaction between cyclopentylmagnesium bromide and 1,1,1-trifluoroacetone.

Reaction Scheme

Caption: Proposed synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol.

Step-by-Step Experimental Protocol

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

1,1,1-Trifluoroacetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent):

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of cyclopentyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with 1,1,1-Trifluoroacetone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add a solution of 1,1,1-trifluoroacetone in anhydrous diethyl ether to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Cyclopentyl-1,1,1-trifluoro-2-propanol.

-

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the cyclopentyl protons and the hydroxyl proton. The cyclopentyl protons will likely appear as a complex multiplet in the upfield region. The hydroxyl proton will appear as a singlet, the chemical shift of which will be dependent on the concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the cyclopentyl ring, the tertiary carbon bearing the hydroxyl and trifluoromethyl groups, and the carbon of the trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 198. A prominent fragment would likely correspond to the loss of the cyclopentyl group.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a trifluoromethyl group and a tertiary alcohol functional group makes 2-Cyclopentyl-1,1,1-trifluoro-2-propanol a potentially valuable building block in drug discovery.

-

Metabolic Stability: The trifluoromethyl group can block metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[2]

-

Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune lipophilicity and acidity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

-

Enhancement of Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, potentially increasing the potency of a drug molecule.[3]

Conclusion

2-Cyclopentyl-1,1,1-trifluoro-2-propanol represents a promising, yet underexplored, building block for medicinal chemistry. This guide provides a foundational understanding of its molecular properties, a reliable synthetic protocol, and a perspective on its potential applications. The strategic use of such fluorinated tertiary alcohols is a powerful tool for overcoming common challenges in drug development, such as metabolic instability and suboptimal pharmacokinetic profiles. Further investigation into the properties and reactivity of this and related compounds is warranted to fully unlock their potential in the synthesis of next-generation therapeutics.

References

-

PubChem. 1,1,1-Trifluoro-2-propanol. [Link]

-

NIST. 1,1,1-Trifluoro-2-propanol. [Link]

-

Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]

- Google Patents. Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chemistry LibreTexts. 10.1 Structure and Classification of Alcohols. [Link]

-

European Patent Office. Process for the preparation of 1,1,1-trifluoro-2-aminoalkanes. [Link]

-

Organic Syntheses. [1.1.1]Propellane. [Link]

-

ResearchGate. a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

NIST. 1,1,1-Trifluoro-2-propanol. [Link]

Sources

The Strategic Introduction of Fluorine: A Technical Guide to Modulating Physicochemical and Biological Properties for Drug Discovery

Introduction: The Unique Power of a Small Atom

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into drug candidates has become a cornerstone of successful drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is no coincidence; the unique physicochemical properties of fluorine—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—provide a powerful toolkit for rationally modulating a molecule's behavior in a biological system.[1][2] The judicious placement of fluorine can enhance metabolic stability, fine-tune acidity and lipophilicity, improve binding affinity to the target protein, and ultimately lead to superior pharmacokinetic and pharmacodynamic profiles.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of fluorination in medicinal chemistry. We will delve into the fundamental effects of fluorine on molecular properties, explore strategic applications in drug design, and provide an overview of the key synthetic methodologies for its introduction.

I. The Physicochemical Impact of Fluorine: A Cascade of Effects

The introduction of fluorine into an organic molecule initiates a cascade of changes in its electronic and steric properties. Understanding these fundamental effects is crucial for predicting and leveraging the impact of fluorination on a drug candidate's biological activity.

Electronic and Inductive Effects: Modulating Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect).[3] This can significantly alter the acidity or basicity of nearby functional groups.[4] By withdrawing electron density, fluorine can lower the pKa of neighboring acidic groups, making them stronger acids, and decrease the pKa of the conjugate acids of basic groups, rendering them weaker bases.[2] This modulation of pKa is a critical tool in drug design, as it influences a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[5]

For instance, the progressive fluorination of acetic acid demonstrates this principle clearly. The pKa drops from 4.75 for acetic acid to 2.7 for monofluoroacetic acid, and further to -0.3 for trifluoroacetic acid.[6] This powerful acidifying effect is also observed in more complex molecules, such as perfluorooctanoic acid (PFOA), which has an estimated pKa close to -0.5, making it a very strong acid.[6][7]

| Compound | pKa |

| Acetic Acid | 4.75 |

| Monofluoroacetic Acid | 2.7 |

| Trifluoroacetic Acid | -0.3 |

| Perfluorooctanoic Acid (PFOA) | ~ -0.5 |

| Table 1: The effect of fluorination on the pKa of carboxylic acids. Data sourced from[6]. |

This ability to fine-tune pKa can be strategically employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, reducing the basicity of a compound can enhance its membrane permeability and, consequently, its oral bioavailability.[4]

Lipophilicity (LogP): A Context-Dependent Parameter

The effect of fluorine on lipophilicity, often measured as the octanol-water partition coefficient (LogP), is more nuanced and highly context-dependent.[8] A single fluorine-for-hydrogen substitution often leads to a slight increase in LogP.[2] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease LogP.[2][9] This is due to the interplay of fluorine's inductive effect and its low polarizability.[2][10]

Fluoro-arenes are generally more lipophilic due to the reduced polarizability of the C-F bond.[11] The strategic modulation of lipophilicity is a key aspect of drug optimization, as it influences a compound's solubility, membrane permeability, and potential for off-target effects.[1][12]

| Parent Molecule | Fluorinated Analog | Change in LogP |

| 2-(methylthio)pyridine | 2-(difluoromethylthio)pyridine | +0.26 |

| 2-(methylthio)pyridine | 2-(trifluoromethylthio)pyridine | +0.44 |

| Table 2: The impact of fluorination on the lipophilicity (LogD 7.4) of a pyridine derivative. Data adapted from[13]. |

Metabolic Stability: Blocking Sites of Oxidation

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[4] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][14] By strategically replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "block" sites of metabolic attack, leading to a longer in vivo half-life and improved oral bioavailability.[2][4]

This strategy is not limited to direct replacement of the vulnerable C-H bond. Fluorination at adjacent or even distant positions can also influence metabolism through inductive effects or by altering the molecule's conformation and how it is recognized by metabolic enzymes.[4][14]

A classic example of this is the development of Ezetimibe, a cholesterol absorption inhibitor. The parent compound was susceptible to metabolic attack at four different sites. Through rational drug design, fluorine was incorporated to improve metabolic stability and enhance in vivo potency.[4]

Figure 1: Fluorine's role in blocking metabolic oxidation.

Binding Affinity and Conformational Effects

The introduction of fluorine can also have a profound impact on a molecule's binding affinity for its biological target.[4] This can be attributed to several factors:

-

Altered Electrostatics: The strong dipole of the C-F bond can lead to favorable electrostatic interactions with the protein target.

-

Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor.[2]

-

Conformational Control: The steric bulk of fluorine, although only slightly larger than hydrogen, can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding.[2][3]

In the case of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, the introduction of a 4-fluorophenoxy substituent enhanced binding and improved pharmacokinetics.[3] Structural studies revealed that the fluorine atom stabilized interactions within the hydrophobic pocket of BTK, thereby increasing selectivity.[3]

II. Synthetic Methodologies for the Introduction of Fluorine

The growing importance of fluorinated compounds in drug discovery has spurred the development of a diverse array of synthetic methods for their preparation.[15] These can be broadly categorized into nucleophilic and electrophilic fluorination, with late-stage fluorination emerging as a particularly powerful strategy.[3][16]

Nucleophilic Fluorination

Nucleophilic fluorination involves the introduction of a fluoride ion (F-) as the nucleophile to displace a leaving group.[17] The primary mechanism is typically an SN2 reaction, which results in an inversion of stereochemistry at the reaction center.[17]

Common Nucleophilic Fluorinating Reagents:

-

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but highly basic.[17][18]

-

Tetrabutylammonium Fluoride (TBAF): Readily soluble in organic solvents and serves as a good source of fluoride ions.[17]

-

Hydrogen Fluoride (HF) Complexes: Reagents like Olah's reagent (HF/pyridine) offer improved safety and reactivity compared to HF gas.[18]

-

Deoxyfluorinating Agents: Diethylaminosulfur trifluoride (DAST) and its analogs are effective for converting alcohols and carbonyls to their fluorinated counterparts.[17][18]

Experimental Protocol: Deoxyfluorination of an Alcohol using DAST

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

-

Substrate (alcohol)

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by column chromatography.

Self-Validation: The success of the reaction can be confirmed by 19F NMR spectroscopy, which will show a characteristic signal for the newly introduced fluorine atom, and by mass spectrometry to confirm the expected molecular weight.

Electrophilic Fluorination

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center, such as an enolate or an aromatic ring.[19] These reactions often employ N-F reagents, which are generally more stable and easier to handle than other electrophilic fluorine sources.[19]

Common Electrophilic Fluorinating Reagents:

-

N-Fluorobenzenesulfonimide (NFSI): A mild and versatile reagent with a broad substrate scope.[19][20]

-

Selectfluor® (F-TEDA-BF4): A highly reactive, stable, and user-friendly solid reagent.[19][21]

-

Umemoto's Reagents: N-fluoropyridinium salts that are powerful electrophilic fluorinating agents.[18]

Experimental Protocol: α-Fluorination of a Ketone using NFSI

Objective: To introduce a fluorine atom at the α-position of a ketone.

Materials:

-

Substrate (ketone)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous ammonium chloride solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet, dry ice/acetone bath

Procedure:

-

Dissolve the ketone in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add LDA (1.1 equivalents) dropwise to form the lithium enolate. Stir for 30 minutes at -78 °C.

-

In a separate flask, dissolve NFSI (1.2 equivalents) in anhydrous THF and cool to -78 °C.

-

Transfer the enolate solution via cannula to the NFSI solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Self-Validation: 1H and 13C NMR will show characteristic splitting patterns due to C-F coupling. 19F NMR will confirm the presence of the fluorine atom, and mass spectrometry will verify the molecular weight of the product.

Figure 2: Overview of nucleophilic and electrophilic fluorination strategies.

Late-Stage Fluorination

Late-stage fluorination refers to the introduction of a fluorine atom into a complex, highly functionalized molecule at a late step in the synthetic sequence.[3][22] This approach is particularly valuable in drug discovery as it allows for the rapid generation of a library of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.[16] Recent advances in transition-metal-catalyzed C-H fluorination and deoxyfluorination of complex alcohols have significantly expanded the toolkit for late-stage fluorination.[22][23]

III. Conclusion and Future Perspectives

The strategic introduction of fluorine has become an indispensable tool in modern drug discovery, offering a rational approach to fine-tuning the physicochemical and biological properties of drug candidates.[3] By leveraging the unique effects of fluorine on metabolic stability, pKa, lipophilicity, and binding affinity, medicinal chemists can overcome many of the challenges encountered during lead optimization.[1][4] The continued development of novel and efficient synthetic methodologies, particularly in the area of late-stage fluorination, will undoubtedly further expand the applications of fluorine in the design of next-generation therapeutics.[15] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the "fluorine effect" will remain a key driver of innovation in the pharmaceutical sciences.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Organofluorine / Alfa Chemistry.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Electrophilic fluorination. (n.d.). Wikipedia.

- The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (2007, December 12). ACS Publications.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- Electrophilic Fluorination. (n.d.). Bryn Mawr College.

- What is Nucleophilic Fluorination?. (n.d.). Organofluorine / Alfa Chemistry.

- Late-Stage Fluorination: From Fundamentals to Application. (n.d.). PMC.

- Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. (n.d.). ScienceDirect.

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023, March 18). Wiley Online Library.

- Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. (2020, March 24). Quora.

- Applications of Fluorine in Medicinal Chemistry. (2021, November 13). ACS Publications.

- A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field. (n.d.). Benchchem.

- Fluorination methods for drug discovery and development. (2016, October 15). PubMed.

- Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Late-Stage Fluorination: From Fundamentals to Application. (2014, March 11). ACS Publications.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH.

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 20. brynmawr.edu [brynmawr.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to Fluorinated Alcohols as Solvents in Modern Chemistry

Abstract

Fluorinated alcohols, a unique class of solvents, have emerged from relative obscurity to become indispensable tools in the modern chemist's arsenal. Their distinct physicochemical properties, stemming from the strong electron-withdrawing nature of fluorine atoms, set them apart from their non-fluorinated counterparts. This guide provides an in-depth exploration of the core principles governing the behavior of fluorinated alcohols as solvents, with a particular focus on 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). We will delve into their exceptional hydrogen bonding capabilities, tunable polarity, and low nucleophilicity, and how these characteristics are leveraged to influence reaction mechanisms, stabilize reactive intermediates, and modulate the conformation of biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the transformative potential of these remarkable solvents.

The Fluorine Effect: A Paradigm Shift in Solvent Properties

The introduction of fluorine atoms into an alcohol's carbon backbone dramatically alters its electronic and physical properties.[1] This "fluorine effect" is the cornerstone of the unique behavior of fluorinated alcohols. Unlike conventional alcohols, which can act as both hydrogen bond donors and acceptors, fluorinated alcohols are exceptionally strong hydrogen bond donors and very poor acceptors.[2][3] This is a direct consequence of the inductive effect of the fluorine atoms, which withdraws electron density from the hydroxyl group, making the proton more acidic and the oxygen less basic.

This enhanced acidity is a defining feature. For instance, the pKa of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is approximately 9.3, making it significantly more acidic than isopropanol (pKa ≈ 17.1).[4][5] This heightened acidity, coupled with low nucleophilicity, allows fluorinated alcohols to activate substrates and catalysts in ways that traditional protic solvents cannot.[6][7]

A Comparative Look at Physicochemical Properties

To fully appreciate the distinct nature of fluorinated alcohols, a direct comparison with common laboratory solvents is essential. The following table summarizes key physicochemical properties, highlighting the stark differences that underpin their unique applications.

| Solvent | pKa | Dipole Moment (D) | Hydrogen Bond Donor (α) | Hydrogen Bond Acceptor (β) |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3[4] | 2.89 | 1.96 [2] | 0.00 |

| 2,2,2-Trifluoroethanol (TFE) | 12.4[4] | 2.58 | 1.51 [2] | 0.00 |

| Isopropanol | 17.1[5] | 1.66 | 0.76 | 0.95 |

| Ethanol | 15.9 | 1.69 | 0.83 | 0.77 |

| Methanol | 15.5[8] | 1.70 | 0.93 | 0.62 |

| Water | 15.7 | 1.85 | 1.17 | 0.47 |

Data compiled from various sources, see citations for details.

The exceptionally high hydrogen bond donor (α) values and negligible hydrogen bond acceptor (β) values for HFIP and TFE are immediately apparent. This disparity is the driving force behind many of their remarkable solvent effects.

Applications in Organic Synthesis: Beyond a Passive Medium

In organic synthesis, fluorinated alcohols are far from inert reaction media. They actively participate in and promote a wide range of transformations, often leading to enhanced reactivity, selectivity, and yields where conventional solvents fail.[9][10]

Stabilization of Cationic Intermediates: The Key to Unlocking Difficult Reactions

One of the most powerful attributes of fluorinated alcohols, particularly HFIP, is their ability to stabilize carbocationic intermediates.[9][11] The high polarity and strong hydrogen-bonding network of HFIP effectively solvate and stabilize fleeting positive charges, facilitating reactions that proceed through such intermediates.[6] This property is crucial in a variety of transformations, including C-H functionalization, hydroarylation of enamides, and ring-opening reactions of epoxides.[12][13]

The mechanism of this stabilization is multifaceted. The strong hydrogen bond donation from the solvent to the substrate or intermediate helps to polarize bonds and facilitate the departure of leaving groups. Once formed, the cationic species is enveloped in a "solvent cage" of HFIP molecules, which disperses the positive charge and prevents unwanted side reactions.

Caption: Stabilization of a carbocationic intermediate by HFIP.

Promoting Ring-Opening Reactions of Epoxides

The electrophilic activation of epoxides for ring-opening reactions with weak nucleophiles is often challenging. Fluorinated alcohols, by virtue of their strong hydrogen-bonding ability, can act as potent Brønsted acids to activate the epoxide ring, making it more susceptible to nucleophilic attack.[12] This circumvents the need for harsh Lewis acid catalysts, allowing for milder reaction conditions and broader substrate scope.

Modulating Biomolecular Structure: A Tool for Protein and Peptide Chemistry

The unique solvent properties of fluorinated alcohols have found significant application in the study of proteins and peptides. Their ability to influence secondary and tertiary structure has made them invaluable for investigating protein folding, misfolding, and aggregation phenomena.

Inducing and Stabilizing Helical Structures

2,2,2-Trifluoroethanol (TFE) is widely recognized for its ability to induce and stabilize α-helical conformations in peptides that are otherwise unstructured in aqueous solutions.[8][14] The proposed mechanism involves the preferential solvation of the peptide backbone by TFE molecules. This "TFE coating" displaces water molecules, reducing the competition for hydrogen bonding and creating a low-dielectric environment that favors the formation of intramolecular hydrogen bonds characteristic of α-helices.[14][15]

Caption: Mechanism of TFE-induced α-helix formation in peptides.

Enhancing Solubility in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) can be hampered by the poor solubility of growing peptide chains, leading to aggregation and incomplete reactions.[14] Fluorinated alcohols, particularly HFIP, are exceptionally effective at dissolving and solvating peptides, even those with a high tendency to aggregate.[1][16] This is attributed to their ability to disrupt the intermolecular hydrogen bonds that hold peptide aggregates together. Consequently, the inclusion of HFIP as a cosolvent in SPPS can significantly improve coupling efficiencies and the overall success of synthesizing difficult sequences.[4][14]

Experimental Protocols

Protocol for Cleavage of a Peptide from 2-Chlorotrityl Chloride Resin using HFIP

This protocol is suitable for the mild cleavage of peptides from 2-chlorotrityl chloride (2-CTC) resin, preserving acid-labile side-chain protecting groups.[4][17]

Materials:

-

Peptide-bound 2-CTC resin

-

Dichloromethane (DCM), peptide synthesis grade

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Diisopropylethylamine (DIPEA)

-

Diethyl ether, cold

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

-

Drain the DCM.

-

Prepare a cleavage cocktail of 30% HFIP in DCM (v/v). For every 100 mg of resin, use 2 mL of the cleavage cocktail.

-

Add the cleavage cocktail to the resin and gently agitate for 1 hour at room temperature.

-

Filter the resin and collect the filtrate into a round-bottom flask containing a small amount of DIPEA (approximately 10 µL per mL of filtrate) to neutralize the acidity of HFIP.

-

Repeat the cleavage (steps 3-5) with a fresh portion of the cleavage cocktail for another 30 minutes.

-

Combine the filtrates.

-

Concentrate the combined filtrates under reduced pressure.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether.

-

Dry the peptide under vacuum.

Protocol for Analyzing Peptide Secondary Structure in TFE/Water Mixtures using Circular Dichroism (CD) Spectroscopy

This protocol outlines the general steps for using CD spectroscopy to assess the effect of TFE on the secondary structure of a peptide.[18][19]

Materials:

-

Purified peptide stock solution of known concentration

-

2,2,2-Trifluoroethanol (TFE), spectroscopy grade

-

Deionized water

-

Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Quartz CD cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation:

-

Prepare a series of peptide solutions with varying concentrations of TFE (e.g., 0%, 10%, 20%, 30%, 50%, 80% v/v) in phosphate buffer.

-

The final peptide concentration should be in the range of 0.1-0.2 mg/mL.

-

Prepare corresponding buffer blanks for each TFE concentration.

-

-

Instrument Setup:

-

Turn on the CD spectrometer and the nitrogen purge at least 30 minutes before use.

-

Set the measurement parameters:

-

Wavelength range: 190-260 nm

-

Data pitch: 1 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1 nm

-

Number of accumulations: 3-5

-

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer blank for each TFE concentration.

-

Record the CD spectrum of the corresponding peptide sample.

-

-

Data Processing:

-

Subtract the buffer blank spectrum from the sample spectrum for each TFE concentration.

-

Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:

-

mdeg is the ellipticity in millidegrees

-

MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

-

l is the path length of the cuvette in cm

-

c is the peptide concentration in mg/mL

-

-

-

Data Analysis:

-

Analyze the changes in the CD spectra as a function of TFE concentration. An increase in the negative bands at ~208 nm and ~222 nm is indicative of an increase in α-helical content.

-

Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of secondary structure elements at each TFE concentration.

-

Conclusion

Fluorinated alcohols represent a paradigm shift in our understanding and application of solvents in chemistry. Their unique and tunable properties, born from the profound influence of fluorine substitution, have enabled advancements across diverse fields, from the synthesis of complex organic molecules to the elucidation of protein folding mechanisms. As our comprehension of their intricate solvent behavior deepens, so too will the innovative applications that harness their remarkable potential. This guide serves as a foundational resource for scientists and researchers poised to explore the expanding frontiers of chemistry with the aid of these "magic" solvents.

References

- Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. Synthesis, 2007(19), 2925–2943.

- Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a transformative solvent for chemical reactions.

- Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179–12184.

- Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Metal-mediated C–C and C–N cross-coupling reactions. Chemical reviews, 108(8), 3133-3165.

- Prakash, G. K. S., & Mathew, T. (2010). The Role of Hexafluoroisopropanol (HFIP) in Synthetic Organic Chemistry. In Fluorine and the Environment (pp. 231-268). American Chemical Society.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.

- Gaster, E., Vainer, Y., Regev, A., Narute, S., Sudheendran, K., Werbeloff, A., Shalit, H., ... & Marek, I. (2020). Hexafluoroisopropanol-Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. Organic Letters, 22(14), 5463–5467.

- Dover, T. L., & Dudley, G. B. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 85-114.

- Grelier, G., De Vleeschouwer, F., & Fagnou, K. (2008). A User-Friendly and Scalable Arene–Enamide Coupling Reaction.

- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.

- Luo, P., & Baldwin, R. L. (1997). Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the relative stabilities of peptides from measurements in trifluoroethanol/water mixtures. Biochemistry, 36(27), 8413-8421.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Honda, S., Ohashi, S., & Uedaira, H. (2000). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Chemical and Pharmaceutical Bulletin, 48(6), 847-851.

-

MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

- Pelton, J. T., & McLean, L. R. (2000). Spectroscopic methods for analysis of protein secondary structure. Analytical biochemistry, 277(2), 167-176.

- Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139.

- Bagińska, K., Makowska, J., Wiczk, W., & Chmurzyński, L. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of peptide science, 14(6), 747-752.

-

Nijhof-Verhees, T. (2024, July 9). Create a Graph of Chemical Reactions. Neo4j Developer Blog. [Link]

- Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Chemical Science, 8(12), 8088–8094.

-

Graphviz. (2022, October 2). dot. Retrieved from [Link]

- Reichardt, C. (2018). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index. ChemistryOpen, 7(10), 767-781.

- Colomer, I., & Donohoe, T. J. (2016). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 21(8), 987.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2025, December 8). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

-

ResearchGate. (2015, August 19). pK a and Polarity of Fluorinated and Common Solvents 3,5-13. Retrieved from [Link]

-

ResearchGate. (2016, April 29). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Retrieved from [Link]

-

ResearchGate. (2015, August 19). pK a and Polarity of Fluorinated and Common Solvents 3,5-13. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dot | Graphviz [graphviz.org]

- 4. chempep.com [chempep.com]

- 5. Hydroarylation of enamides enabled by HFIP via a hexafluoroisopropyl ether as iminium reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 13. peptide.com [peptide.com]

- 14. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 17. bif.wisc.edu [bif.wisc.edu]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. researchgate.net [researchgate.net]

Applications of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol in asymmetric synthesis

Application Note: 2-Cyclopentyl-1,1,1-trifluoro-2-propanol in Asymmetric Synthesis

Executive Summary

2-Cyclopentyl-1,1,1-trifluoro-2-propanol is a specialized chiral tertiary alcohol featuring a trifluoromethyl (

Beyond its role as a pharmacophore precursor, this compound serves as a Chiral Solvating Agent (CSA) in

This guide details the enantioselective synthesis of this compound (as direct purchase of high-

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2-Cyclopentyl-1,1,1-trifluoropropan-2-ol |

| Molecular Formula | |

| Molecular Weight | 182.18 g/mol |

| Key Motif | Trifluoromethyl-substituted quaternary stereocenter |

| Chirality | Atropisomeric potential in complexes; Defined by (R)/(S) configuration at C2 |

| Physical State | Colorless oil or low-melting solid |

| Solubility | Soluble in |

Protocol A: Enantioselective Synthesis

Objective: Synthesize enantioenriched 2-Cyclopentyl-1,1,1-trifluoro-2-propanol via the asymmetric addition of dimethylzinc to cyclopentyl trifluoromethyl ketone.

Rationale:

Direct reduction of ketones yields secondary alcohols. To generate the tertiary alcohol with a quaternary stereocenter, a nucleophilic addition is required. The high electronegativity of the

Reagents & Materials

-

Substrate: Cyclopentyl trifluoromethyl ketone (1.0 equiv).

-

Nucleophile: Dimethylzinc (

), 1.2 M in toluene (2.0 equiv). -

Chiral Ligand: (1R,2S)-N-methylephedrine or (S)-BINOL/Ti(

) -